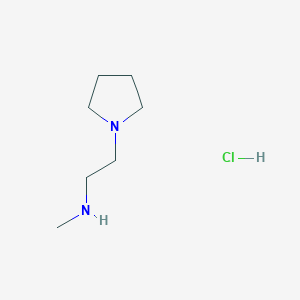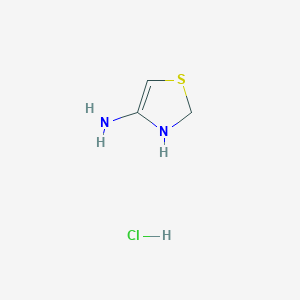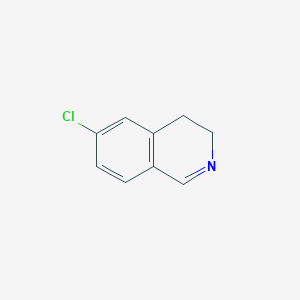
6-Chloro-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of dihydroisoquinolines. It is characterized by the presence of a chlorine atom at the 6th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This reaction typically proceeds under reflux conditions, leading to the formation of the dihydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound often involves the same Bischler-Napieralski reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pd/C, SeO2, and other oxidizing agents.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Oxidation: 6-Chloroisoquinoline
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
6-chloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2 |
InChI Key |
FEIYMFYJIACHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
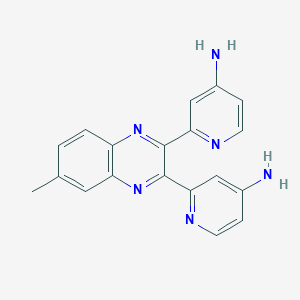
![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)

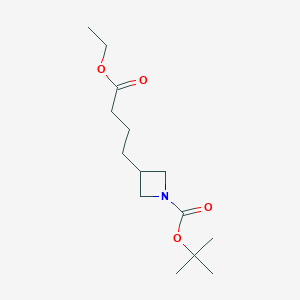
![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)

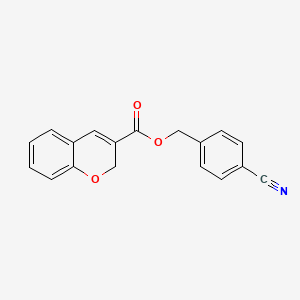
![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)

